molecular formula C13H15F2N3S B12233829 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12233829
M. Wt: 283.34 g/mol
InChI Key: FQBHGASJEAEVSC-UHFFFAOYSA-N
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Description

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-1,2-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound features a piperazine ring substituted with a difluoroethyl group, which is attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-1,2-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzothiazole core with a piperazine derivative. This reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Addition of the Difluoroethyl Group: The final step involves the introduction of the difluoroethyl group. This can be achieved by reacting the piperazine-substituted benzothiazole with a difluoroethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural features may contribute to its activity against specific biological targets.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. The difluoroethyl group and piperazine ring can enhance the compound’s binding affinity to certain enzymes or receptors. The benzothiazole core may contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid: This compound shares the difluoroethyl piperazine moiety but has a different core structure.

    4-(2,2-Difluoroethyl)-N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]piperazine-1-carboxamide: Another compound with a difluoroethyl piperazine group, but with a different functional group attached.

Uniqueness

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-1,2-benzothiazole is unique due to its benzothiazole core, which imparts distinct chemical properties and potential applications. The combination of the difluoroethyl group and piperazine ring further enhances its versatility and reactivity, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C13H15F2N3S

Molecular Weight

283.34 g/mol

IUPAC Name

3-[4-(2,2-difluoroethyl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C13H15F2N3S/c14-12(15)9-17-5-7-18(8-6-17)13-10-3-1-2-4-11(10)19-16-13/h1-4,12H,5-9H2

InChI Key

FQBHGASJEAEVSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)F)C2=NSC3=CC=CC=C32

Origin of Product

United States

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